N-(2-{4,5-dimethoxy-2-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}ethyl)acetamide
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Overview
Description
N-(2-{4,5-dimethoxy-2-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}ethyl)acetamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, sulfamoyl group, and dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4,5-dimethoxy-2-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}ethyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy groups to form the dimethoxyphenyl intermediate.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the dimethoxyphenyl intermediate.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving a diol and an acid catalyst.
Final Coupling: The final step involves coupling the tetrahydrofuran-sulfamoyl intermediate with an acetamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4,5-dimethoxy-2-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-{4,5-dimethoxy-2-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{4,5-dimethoxy-2-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)acetamide: A similar compound with a simpler structure lacking the tetrahydrofuran ring and sulfamoyl group.
N-(2-methoxyphenyl)acetamide: Another related compound with a single methoxy group and no sulfamoyl or tetrahydrofuran moieties.
Uniqueness
N-(2-{4,5-dimethoxy-2-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}ethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tetrahydrofuran ring and sulfamoyl group distinguishes it from simpler analogs and may contribute to its unique properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H26N2O6S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-[4,5-dimethoxy-2-(oxolan-2-ylmethylsulfamoyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C17H26N2O6S/c1-12(20)18-7-6-13-9-15(23-2)16(24-3)10-17(13)26(21,22)19-11-14-5-4-8-25-14/h9-10,14,19H,4-8,11H2,1-3H3,(H,18,20) |
InChI Key |
YBLJSZDVQMRVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1S(=O)(=O)NCC2CCCO2)OC)OC |
Origin of Product |
United States |
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